![molecular formula C13H22N2O4 B13688434 Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate is a compound that belongs to the class of Boc-protected amino acids The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate typically involves the protection of the amino group with a Boc group. The process begins with the reaction of 2-cyanoethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amine. The next step involves the esterification of the resulting compound with methyl butanoate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, leading to the formation of the free amine.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the cyano group.
Major Products Formed
Hydrolysis: Free amine.
Substitution: Substituted amine derivatives.
Reduction: Primary amine.
Aplicaciones Científicas De Investigación
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions.
Medicine: Potential use in drug development as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate primarily involves the protection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected amine used in organic synthesis.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a hydroxyl group instead of a cyano group.
Uniqueness
Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate is unique due to the presence of both a Boc-protected amine and a cyano group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C13H22N2O4 |
|---|---|
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate |
InChI |
InChI=1S/C13H22N2O4/c1-6-10(11(16)18-5)15(9-7-8-14)12(17)19-13(2,3)4/h10H,6-7,9H2,1-5H3 |
Clave InChI |
BSQRZDJGLVDZPC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC)N(CCC#N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





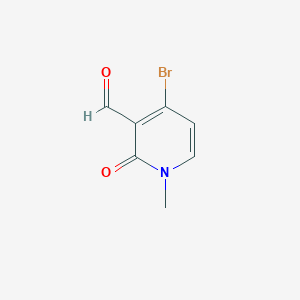

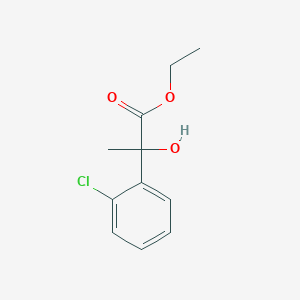
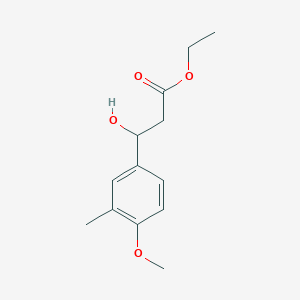
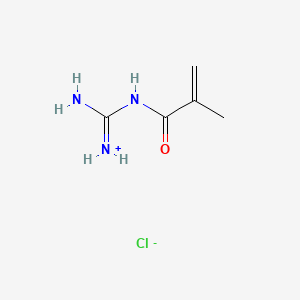
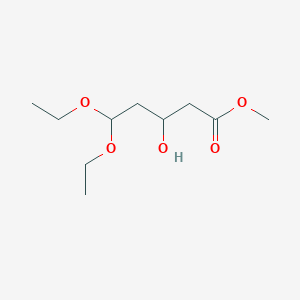

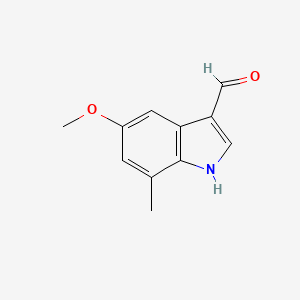
![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)


